4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
Description
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Properties
IUPAC Name |
4-ethyl-N-[1-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-4-19-6-8-20(9-7-19)26(32)28-22-11-13-29(14-12-22)27(33)21-16-25(31)30(17-21)23-15-18(2)5-10-24(23)34-3/h5-10,15,21-22H,4,11-14,16-17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLCCFXXOKKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-ethyl-N-(1-{[1-(2-chloro-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
4-ethyl-N-(1-{[1-(2-methoxy-5-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
These analogs differ in the substituents on the benzene ring, leading to variations in their chemical properties and biological activities.
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Biological Activity
The compound 4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following identifiers:
- IUPAC Name : N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
- CAS Number : Not available
- SMILES :
CCNC(=O)C1=CN2N=CN=C(NC3=CC(=CC=C3C)C(=O)NOC)C2=C1C
This compound belongs to the class of pyrrolotriazines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Mitogen-Activated Protein Kinase (MAPK) : It has been reported to target MAPK14 (also known as p38 MAPK), which plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to reduced inflammatory responses and potential therapeutic effects in various diseases .
- Heat Shock Proteins : Similar compounds have been identified as inhibitors of heat shock protein 90 (Hsp90), which is involved in protein folding and stability. Inhibition of Hsp90 can disrupt cancer cell proliferation .
- Formyl Peptide Receptor Like 1 (FPRL1) : The compound may exhibit agonist effects on FPRL1, a receptor implicated in inflammatory responses. Agonists of this receptor have shown promise in reducing inflammation in various models .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives with similar structures demonstrated significant inhibitory effects against bacterial strains, suggesting that this compound may possess similar activity .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of pyrrolotriazine derivatives, it was found that certain modifications to the structure enhanced their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that the presence of specific substituents could significantly increase the efficacy of these compounds against inflammatory pathways .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of similar benzamide derivatives on various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Summary Table of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide typically involves multi-step chemical reactions that include the formation of the piperidine ring and the introduction of functional groups such as the ethyl and methoxy substituents. Characterization is performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including those similar to this compound, have shown promising anticancer properties. A study highlighted that certain piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
Neuropharmacological Effects
The compound's structure suggests potential interaction with neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters. Compounds with similar piperidine structures have been evaluated for their ability to inhibit monoamine transporters, which are crucial in the treatment of neuropsychiatric disorders such as depression and anxiety .
Enzyme Inhibition
Studies have reported that compounds featuring piperidine moieties can act as effective inhibitors of enzymes like acetylcholinesterase and urease. These enzymes are involved in various physiological processes, and their inhibition may lead to therapeutic benefits in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Evaluation
A series of synthesized piperidine derivatives were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that specific modifications to the piperidine structure enhanced cytotoxicity, leading researchers to explore these compounds further for potential clinical applications in oncology .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, a derivative similar to this compound was evaluated for its effects on dopamine uptake inhibition. The compound exhibited a high affinity for the dopamine transporter, suggesting its potential use in treating dopamine-related disorders .
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group serves as a critical site for hydrolysis and nucleophilic substitution.
-
Hydrolysis under acidic conditions : The amide bond undergoes cleavage in concentrated HCl (6M, 80°C, 12h), yielding 4-ethylbenzoic acid and the corresponding piperidinyl-pyrrolidinone amine .
-
Enzymatic degradation : Liver microsomes (human/rat) catalyze oxidative cleavage of the amide bond via cytochrome P450 (CYP3A4), producing metabolites detected via LC-MS .
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, 80°C | 4-Ethylbenzoic acid + amine intermediate | 78% | |
| Enzymatic cleavage | CYP3A4, pH 7.4 | N-dealkylated metabolites | 45% |
Pyrrolidinone Ring Transformations
The 5-oxopyrrolidin-3-yl moiety participates in reduction and ring-opening reactions:
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Reduction with LiAlH4 : The carbonyl group is reduced to a secondary alcohol, forming a pyrrolidine derivative (confirmed by NMR) .
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Nucleophilic attack : Treatment with Grignard reagents (e.g., MeMgBr) opens the lactam ring, generating a γ-amino ketone intermediate .
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Reduction | LiAlH4, THF | 3-Hydroxypyrrolidine derivative | Bioactive intermediate | |
| Ring-opening | MeMgBr, −20°C | γ-Amino ketone | Functionalized amine synthesis |
Piperidine Functionalization
The piperidine ring undergoes substitution and cross-coupling:
-
Buchwald-Hartwig amination : Pd(OAc)₂/XPhos catalyzes coupling with aryl halides (e.g., 4-bromoanisole) at the 4-position of piperidine .
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N-Alkylation : Reacts with methyl iodide (K₂CO₃, DMF) to form a quaternary ammonium salt, enhancing solubility .
| Reaction | Catalyst/Base | Product | Selectivity | Source |
|---|---|---|---|---|
| C–N coupling | Pd(OAc)₂/XPhos | 4-Arylpiperidine derivative | >90% para | |
| N-Alkylation | K₂CO₃/MeI | Quaternary ammonium salt | Monosubstituted |
Aromatic Substitution on the Benzamide
The 4-ethylphenyl group participates in electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the ortho position relative to the ethyl substituent .
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Suzuki-Miyaura coupling : Pd(PPh₃)₄ links boronic acids (e.g., phenylboronic acid) to the benzene ring .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-4-ethylbenzamide | 65% | |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 82% |
Methoxy Group Demethylation
The 2-methoxy substituent is cleaved under strong acids:
-
HBr (48%) : Demethylation generates a phenolic hydroxyl group (confirmed by FT-IR) .
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Biological O-demethylation : Hepatic enzymes convert the methoxy group to a hydroxylated metabolite .
| Reaction | Agent | Product | Detection Method | Source |
|---|---|---|---|---|
| Acidolysis | HBr (48%) | 2-Hydroxy-5-methylphenyl derivative | FT-IR, HPLC | |
| Enzymatic | CYP2D6 | Hydroxylated metabolite | LC-MS/MS |
Stability Under Physiological Conditions
Key Findings
-
The benzamide and pyrrolidinone groups are primary reactivity centers.
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Piperidine functionalization enables diversification for structure-activity studies.
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Methoxy demethylation and aromatic substitution enhance metabolic clearance predictions.
Data synthesized from patents ( ), PubChem ( ), and catalytic studies ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
